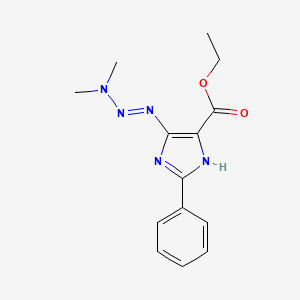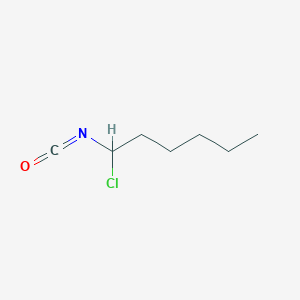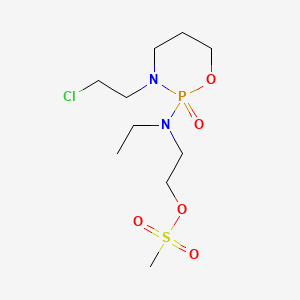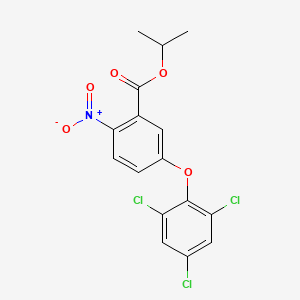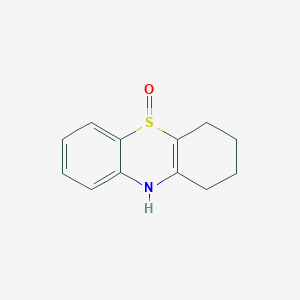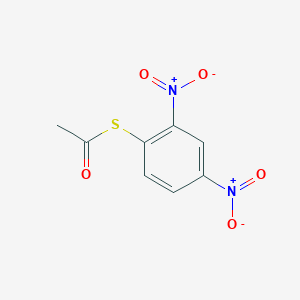
S-(2,4-Dinitrophenyl) ethanethioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(2,4-Dinitrophenyl) ethanethioate: is an organic compound that belongs to the class of thioesters. It is characterized by the presence of a thioester functional group (R-S-CO-R’) and two nitro groups attached to a phenyl ring. This compound is known for its reactivity and is often used in various chemical reactions and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-(2,4-Dinitrophenyl) ethanethioate typically involves the reaction of ethanethioic acid with 2,4-dinitrophenyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and yields the desired thioester product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions: S-(2,4-Dinitrophenyl) ethanethioate undergoes various chemical reactions, including:
Nucleophilic Substitution: The thioester group can undergo nucleophilic substitution reactions with nucleophiles such as amines and alcohols.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The thioester group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or alcohols, typically in the presence of a base like sodium hydroxide.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted thioesters.
Reduction: Formation of amino derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Wissenschaftliche Forschungsanwendungen
Chemistry: S-(2,4-Dinitrophenyl) ethanethioate is used as a reagent in organic synthesis, particularly in the formation of thioesters and other sulfur-containing compounds. It is also used in the study of reaction mechanisms and kinetics.
Biology: In biological research, this compound is used as a probe to study enzyme activities, particularly those involving thioesterases and other sulfur-metabolizing enzymes.
Medicine: While not directly used as a drug, this compound is used in medicinal chemistry research to develop new therapeutic agents and to study drug metabolism.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of S-(2,4-Dinitrophenyl) ethanethioate involves its reactivity with nucleophiles and electrophiles. The thioester group is susceptible to nucleophilic attack, leading to the formation of various products depending on the nature of the nucleophile. The nitro groups can undergo reduction or other transformations, influencing the overall reactivity of the compound.
Vergleich Mit ähnlichen Verbindungen
S-(2,4-Dinitrophenyl) glutathione: Similar in structure but contains a glutathione moiety.
2,4-Dinitrophenylhydrazine: Contains a hydrazine group instead of a thioester.
2,4-Dinitrophenol: Lacks the thioester group and is known for its use as a metabolic stimulant.
Uniqueness: S-(2,4-Dinitrophenyl) ethanethioate is unique due to its combination of a thioester group and nitro groups, which confer distinct reactivity and applications in various fields of research and industry.
Eigenschaften
CAS-Nummer |
40640-80-0 |
|---|---|
Molekularformel |
C8H6N2O5S |
Molekulargewicht |
242.21 g/mol |
IUPAC-Name |
S-(2,4-dinitrophenyl) ethanethioate |
InChI |
InChI=1S/C8H6N2O5S/c1-5(11)16-8-3-2-6(9(12)13)4-7(8)10(14)15/h2-4H,1H3 |
InChI-Schlüssel |
DDJRYIBJLCHDGP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)SC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


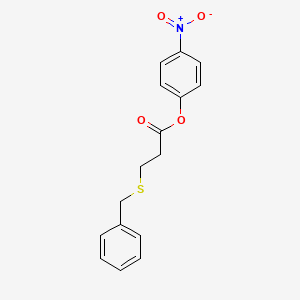
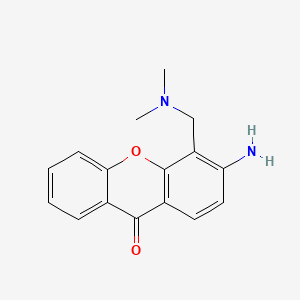
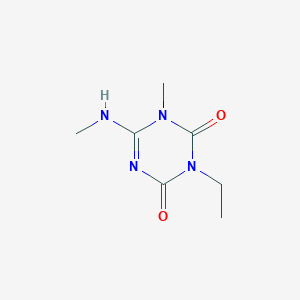
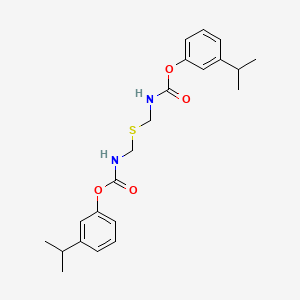
![1-(Chloro{[(4-methylphenyl)methyl]sulfanyl}methyl)-4-methylbenzene](/img/structure/B14661806.png)
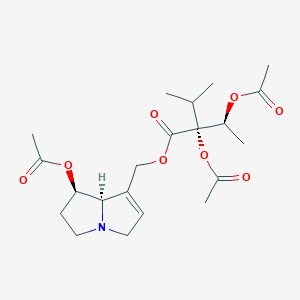
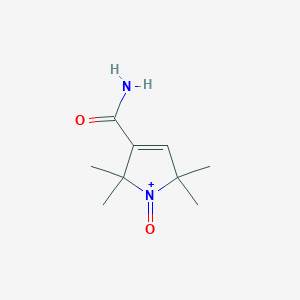
![3-[Methyl(tetradecan-2-YL)amino]propanenitrile](/img/structure/B14661834.png)
phosphane](/img/structure/B14661839.png)
